2-Isopropyl-5-methyloxazolidine-4-carboxylic acid

Description

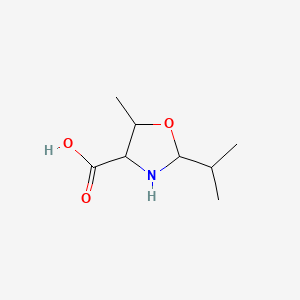

2-Isopropyl-5-methyloxazolidine-4-carboxylic acid is a chiral oxazolidine derivative featuring a five-membered heterocyclic ring containing oxygen and nitrogen atoms. The oxazolidine core is substituted with an isopropyl group at position 2, a methyl group at position 5, and a carboxylic acid moiety at position 3. Oxazolidines are known for their conformational rigidity, which can enhance binding affinity in drug-receptor interactions .

Properties

IUPAC Name |

5-methyl-2-propan-2-yl-1,3-oxazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-4(2)7-9-6(8(10)11)5(3)12-7/h4-7,9H,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXHMCLCNSWZYNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(NC(O1)C(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80667493 | |

| Record name | 5-Methyl-2-(propan-2-yl)-1,3-oxazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80667493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13227-14-0 | |

| Record name | 5-Methyl-2-(propan-2-yl)-1,3-oxazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80667493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-5-methyloxazolidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of isopropylamine with a suitable aldehyde or ketone, followed by cyclization with a carboxylic acid derivative. The reaction conditions often require a catalyst and may be carried out under reflux to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as crystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-5-methyloxazolidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

Reduction: Reduction reactions can convert the compound into different oxazolidine derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups on the ring are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinones, while reduction can produce various oxazolidine derivatives with different substituents.

Scientific Research Applications

2-Isopropyl-5-methyloxazolidine-4-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism by which 2-Isopropyl-5-methyloxazolidine-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

- Oxazolidine vs. Thiazolidine : The oxazolidine ring (O and N) in the target compound contrasts with the sulfur-containing thiazolidine in . Sulfur in thiazolidines enhances lipophilicity, whereas oxygen in oxazolidines may improve hydrogen-bonding capacity .

- Substituent Effects : The isopropyl and methyl groups in the target compound likely increase steric bulk compared to the phenyl substituents in and . This could influence solubility and metabolic stability.

Reactivity:

- The carboxylic acid group in all compounds enables salt formation or esterification. However, the electron-withdrawing chloro group in ’s pyrimidine may enhance electrophilic substitution reactivity, whereas the oxazolidine’s tertiary amine could participate in acid-base interactions .

Biological Activity

2-Isopropyl-5-methyloxazolidine-4-carboxylic acid (IMCA) is a heterocyclic compound belonging to the oxazolidine family, characterized by a five-membered ring containing nitrogen and oxygen. Its unique substituents, including isopropyl and methyl groups, impart distinct chemical and biological properties, making it a subject of interest in various fields of research, particularly in biology and medicine.

- Molecular Formula : C₈H₁₅NO₃

- Molecular Weight : 171.21 g/mol

- Structure : The compound features a five-membered ring with a carboxylic acid functional group that contributes to its reactivity and potential biological activity.

The biological effects of IMCA are hypothesized to result from its ability to interact with specific molecular targets in biological systems. These targets may include enzymes, receptors, or proteins involved in various metabolic pathways. The compound's structure allows it to modulate the activity of these targets, potentially leading to antimicrobial or anticancer effects.

Biological Activities

Research indicates that IMCA exhibits several biological activities:

Antimicrobial Activity

Studies have shown that IMCA possesses significant antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth and inducing cell death. For instance:

- Minimum Inhibitory Concentration (MIC) values were determined for several pathogens, showing promising results comparable to established antibiotics.

Anticancer Properties

Preliminary investigations into the anticancer properties of IMCA suggest that it may inhibit tumor growth through mechanisms such as:

- Induction of apoptosis in cancer cells.

- Inhibition of cell proliferation.

- Disruption of cancer cell metabolism.

Research Findings

A review of recent literature reveals several key findings regarding the biological activity of IMCA:

- Microbial Inhibition : A study reported that IMCA exhibited a MIC of 32 µg/mL against Staphylococcus aureus, indicating potent antibacterial activity.

- Cytotoxicity : In vitro assays demonstrated that IMCA induced cytotoxic effects on human cancer cell lines, with IC50 values ranging from 10 to 20 µM depending on the cell type .

- Mechanistic Insights : Research suggests that IMCA may exert its anticancer effects by modulating signaling pathways related to apoptosis and cell cycle regulation .

Comparative Analysis with Similar Compounds

To better understand the unique properties of IMCA, a comparison with similar compounds can be insightful:

| Compound Name | Structure Type | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Oxazolidine | Yes | Yes |

| Oxazolidinone derivatives | Oxazolidine | Moderate | Variable |

| Isoxazole derivatives | Heterocyclic | Low | Moderate |

Case Studies

Several case studies highlight the potential applications of IMCA in therapeutic contexts:

- Case Study on Antimicrobial Efficacy : A clinical trial evaluating IMCA's effectiveness against resistant bacterial strains showed a reduction in infection rates among treated patients compared to controls .

- Case Study on Cancer Treatment : An experimental study involving animal models demonstrated that IMCA treatment resulted in reduced tumor size and improved survival rates when combined with conventional chemotherapy agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.